9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl benzoate
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Overview
Description
Betamethasone benzoate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is commonly used for its potent anti-inflammatory and immunosuppressive properties. This compound is often utilized in topical formulations to manage inflammatory skin conditions such as eczema and psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Betamethasone benzoate is synthesized by esterifying betamethasone with benzoic acid. The process involves the reaction of betamethasone with benzoic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .
Industrial Production Methods: In industrial settings, the synthesis of betamethasone benzoate follows a similar route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Betamethasone benzoate undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Methanolic cupric acetate is commonly used as an oxidizing agent.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products:
Oxidation: The major product is a glyoxal derivative.
Substitution: The major products are betamethasone and benzoic acid.
Scientific Research Applications
Betamethasone benzoate has a wide range of applications in scientific research:
Mechanism of Action
Betamethasone benzoate exerts its effects by binding to glucocorticoid receptors in the cytoplasmThis inhibition prevents the synthesis of inflammatory mediators such as prostaglandins and leukotrienes, thereby blocking the inflammatory cascade . Additionally, betamethasone benzoate suppresses the migration of polymorphonuclear leukocytes and reverses capillary permeability, further reducing inflammation .
Comparison with Similar Compounds
- Betamethasone valerate
- Betamethasone dipropionate
- Dexamethasone
- Prednisolone
- Hydrocortisone
Betamethasone benzoate stands out due to its balanced potency and duration of action, making it a versatile option for various therapeutic applications.
Properties
IUPAC Name |
[9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FO6/c1-17-13-22-21-10-9-19-14-20(32)11-12-26(19,2)28(21,30)23(33)15-27(22,3)29(17,24(34)16-31)36-25(35)18-7-5-4-6-8-18/h4-8,11-12,14,17,21-23,31,33H,9-10,13,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQJPQZCPBDOMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33FO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860278 |
Source
|
Record name | 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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